molecular formula C11H12N4O B13755283 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine CAS No. 1184920-90-8

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine

Cat. No.: B13755283
CAS No.: 1184920-90-8
M. Wt: 216.24 g/mol
InChI Key: CDKSGLCIPHPWKV-UHFFFAOYSA-N
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Description

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine is a hydrazine derivative featuring a pyridine core substituted with a pyridin-4-ylmethoxy group at the 6-position and a hydrazine moiety at the 2-position. This compound is of interest due to its structural similarity to pharmacologically active hydrazine derivatives, which often exhibit enzyme inhibition (e.g., monoamine oxidase (MAO)) or receptor-binding properties .

Properties

CAS No.

1184920-90-8

Molecular Formula

C11H12N4O

Molecular Weight

216.24 g/mol

IUPAC Name

[6-(pyridin-4-ylmethoxy)pyridin-2-yl]hydrazine

InChI

InChI=1S/C11H12N4O/c12-15-10-2-1-3-11(14-10)16-8-9-4-6-13-7-5-9/h1-7H,8,12H2,(H,14,15)

InChI Key

CDKSGLCIPHPWKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)OCC2=CC=NC=C2)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine typically involves the reaction of 2-chloro-6-(pyridin-4-ylmethoxy)pyridine with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine can undergo various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Azo or azoxy derivatives.

    Reduction: Hydrazones or amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including coordination polymers and heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine rings can engage in π-π stacking interactions or hydrogen bonding with target molecules, further influencing their activity.

Comparison with Similar Compounds

Structural Features

  • Core Structure : The target compound shares a pyridine-hydrazine backbone with analogs but differs in substituent groups.
  • Substituent Effects :
    • Pyridin-4-ylmethoxy vs. Pyridin-3-ylmethoxy : Positional isomerism (e.g., pyridin-4-yl vs. pyridin-3-yl in ) affects electronic properties and steric interactions, influencing receptor binding .
    • Thiazole vs. Triazole Moieties : Replacement of pyridin-4-ylmethoxy with triazole (e.g., 1-(6-((2-methyl-2H-1,2,4-triazol-3-yl)methoxy)pyridin-2-yl)hydrazine in ) alters solubility and metabolic stability.
    • Electron-Withdrawing Groups : Bromo and trifluoromethyl substituents (e.g., 1-(5-Bromo-3-(trifluoromethyl)pyridin-2-yl)hydrazine in ) enhance electrophilicity compared to the target compound .

Physicochemical and Spectral Properties

  • Melting Points : Analogs such as 1-(4-(2-Chlorophenyl)thiazol-2-yl)-2-(1-(pyridin-2-yl)ethylidene)hydrazine exhibit m.p. >200°C, suggesting high crystallinity .
  • IR Spectroscopy: C=O stretches (~1713 cm⁻¹) and C=N vibrations (~1674 cm⁻¹) in pyridazinone derivatives () contrast with the target compound’s expected N-H and C-O stretches .

Enzyme Inhibition

  • MAO-B Inhibition : Compounds like 21 (IC₅₀ = 0.12 µM) show potent MAO-B inhibition, attributed to the nitro group enhancing electron-deficient character .
  • Antioxidant Activity : Hydrazine derivatives with nitrophenyl groups (e.g., compound 20) exhibit radical scavenging activity (EC₅₀ = 4.8 µM) .

Receptor Binding

    Biological Activity

    1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine, identified by its CAS number 1184920-90-8, is a hydrazine derivative with potential therapeutic applications. This compound features a unique pyridine scaffold that may enhance its biological activity. Understanding its biological properties is crucial for potential drug development.

    • Molecular Formula : C11H12N4O
    • Molecular Weight : 216.24 g/mol
    • Purity : Available in various purities for research purposes.

    Anticancer Activity

    Hydrazine derivatives, including this compound, have been studied for their anticancer properties. Research indicates that hydrazones can exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain hydrazone derivatives have shown IC50 values as low as 6.7 nM against breast cancer cell lines such as MDA-MB 231 and MCF-7 .

    Table 1: Anticancer Activity of Hydrazone Derivatives

    CompoundCell LineIC50 (μM)
    Hydrazone AMDA-MB 2316.7
    Hydrazone BA5494 - 17
    Hydrazone CHepG20.21

    Antimicrobial Activity

    Hydrazine derivatives have also demonstrated antimicrobial properties. For example, compounds based on pyridine scaffolds have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus with significant percentages of inhibition reported .

    Table 2: Antimicrobial Activity of Pyridine Derivatives

    CompoundTarget OrganismInhibition (%)
    Compound AS. aureus59.54
    Compound BE. coli55.84

    The biological activity of hydrazine derivatives is often attributed to their ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial resistance. The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups enhances the binding affinity to these targets, potentially leading to improved efficacy .

    Case Studies

    • Anticancer Study : A study evaluating the efficacy of hydrazone derivatives against lung cancer cells demonstrated that certain derivatives exhibited selective cytotoxicity with minimal effects on healthy cells, indicating a favorable therapeutic index .
    • Antimicrobial Evaluation : Another study highlighted the antimicrobial potential of pyridine-based hydrazones against different bacterial strains, showcasing their applicability in treating infections caused by resistant strains .

    Q & A

    Basic Questions

    Q. What are the established synthetic pathways for 1-(6-(Pyridin-4-ylmethoxy)pyridin-2-yl)hydrazine, and what are the critical reaction parameters?

    • Methodological Answer : A common approach involves refluxing hydrazine derivatives with aldehydes or ketones in polar solvents like ethanol. For example, phenylhydrazine reacts with benzaldehyde in 95% ethanol under reflux for 1 hour to form hydrazones, a reaction adaptable to similar hydrazine derivatives . Optimizing reaction time, solvent polarity, and stoichiometry of reactants (e.g., 1:1 molar ratio) is critical to avoid side products. Hydrazine intermediates can also be synthesized via nucleophilic substitution or condensation reactions, as demonstrated in the preparation of triazole derivatives using hydrazides and isothiocyanates .

    Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound, and how are they optimized?

    • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the hydrazine moiety and pyridine ring substitution patterns. Mass spectrometry (MS) provides molecular weight validation (e.g., molecular ion peaks matching the theoretical mass of 191.15 g/mol for related hydrazine derivatives) . High-performance liquid chromatography (HPLC) with UV detection can assess purity, while X-ray crystallography resolves stereochemical ambiguities, as seen in structural studies of aroylhydrazine derivatives .

    Q. How does the reactivity of the hydrazine group in this compound influence its application in forming derivatives like hydrazones?

    • Methodological Answer : The hydrazine group acts as a nucleophile, enabling condensation with carbonyl compounds to form hydrazones. For instance, hydrazine derivatives react with ketones or aldehydes under acidic or neutral conditions, requiring controlled pH to prevent decomposition. This reactivity is leveraged in synthesizing Schiff bases for coordination chemistry, as shown in the preparation of Cu(II) and Co(II) complexes . Solvent choice (e.g., acetonitrile for enhanced solubility) and temperature control (e.g., 60–80°C) are critical for yield optimization .

    Advanced Questions

    Q. What strategies are employed in SHELX-based crystallographic refinement to resolve structural ambiguities in this compound?

    • Methodological Answer : SHELXL is widely used for refining small-molecule crystal structures. Key strategies include:

    • Twin refinement : Addressing twinning artifacts by partitioning the data into domains using the TWIN/BASF commands .
    • High-resolution restraints : Applying restraints to bond lengths and angles based on prior hydrazine derivative data to resolve disordered regions .
    • Hydrogen bonding analysis : Using SHELXPRO to model hydrogen bonds, critical for validating the hydrazine group's orientation .

    Q. How can researchers design in vitro assays to evaluate the biological activity of derivatives of this compound?

    • Methodological Answer :

    • Enzyme inhibition assays : Use kinetic assays (e.g., spectrophotometric monitoring) to test derivatives against target enzymes like kinases or proteases, referencing protocols for pyrrolopyrazine derivatives .
    • Antimicrobial testing : Perform broth microdilution assays (CLSI guidelines) to determine MIC values, as demonstrated in triazole derivative studies .
    • Cytotoxicity screening : Employ MTT assays on cancer cell lines, ensuring proper controls (e.g., DMSO vehicle) and dose-response curves .

    Q. What methodologies address discrepancies between spectroscopic data and crystallographic results during structural validation?

    • Methodological Answer :

    • Cross-validation : Compare NMR-derived torsion angles with X-ray data; discrepancies may indicate dynamic behavior (e.g., rotational flexibility) .
    • DFT calculations : Use computational models to predict NMR shifts and reconcile them with experimental data .
    • SHELX refinement adjustments : Modify thermal parameters (U-values) and occupancy factors to align crystallographic models with observed electron density .

    Q. What are the best practices for assessing the compound's stability under varying experimental conditions (e.g., pH, temperature)?

    • Methodological Answer :

    • Thermogravimetric analysis (TGA) : Measure decomposition temperatures (e.g., 150–200°C for hydrazine derivatives) to establish thermal stability .
    • pH-dependent stability : Conduct accelerated degradation studies in buffers (pH 2–12) with HPLC monitoring to identify hydrolysis-sensitive functional groups .
    • Light sensitivity tests : Store samples in amber vials and compare UV-Vis spectra before/after light exposure to detect photodegradation .

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